
6-(1,1-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,1-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is through the use of difluoromethylation reagents, which can transfer the CF2H group to the desired position on the pyridine ring . The reaction conditions often involve the use of metal-based catalysts and can be performed under ambient conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
6-(1,1-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Selectfluor and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like methanol or acetonitrile under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated pyridine derivatives, while substitution reactions can produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
6-(1,1-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 6-(1,1-difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves interactions with molecular targets in biological systems. The presence of fluorine atoms enhances the compound’s ability to interact with enzymes and receptors, potentially leading to therapeutic effects . The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Difluoroethyl derivatives: These compounds share the difluoroethyl group but differ in their core structures.
Fluorinated pyridines: These compounds have similar fluorine substitutions on the pyridine ring.
Uniqueness
6-(1,1-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific combination of a difluoroethyl group and a pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C8H7F2NO3 |
|---|---|
Peso molecular |
203.14 g/mol |
Nombre IUPAC |
6-(1,1-difluoroethyl)-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7F2NO3/c1-8(9,10)5-3-2-4(7(13)14)6(12)11-5/h2-3H,1H3,(H,11,12)(H,13,14) |
Clave InChI |
HBSDLRSBGXTOSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C(=O)N1)C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



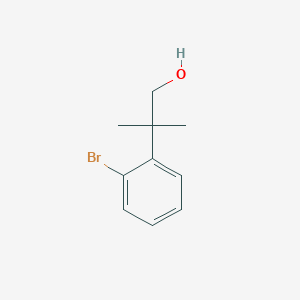

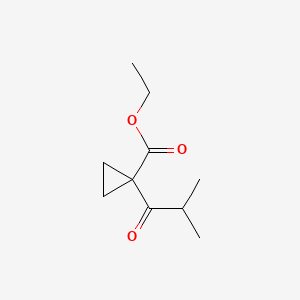
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B15318906.png)
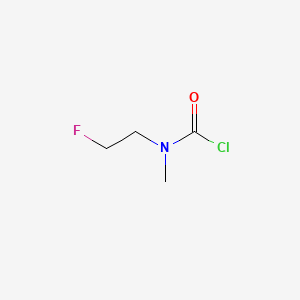
![4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinehydrochloride](/img/structure/B15318912.png)
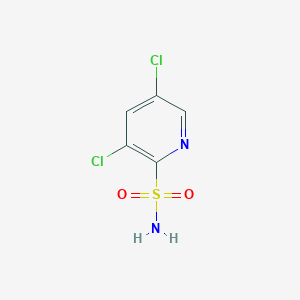
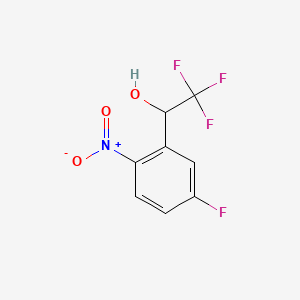

![2-[3-Chloro-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B15318938.png)
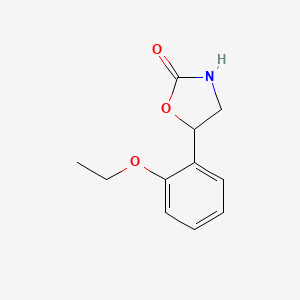

![2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL](/img/structure/B15318956.png)
